1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-

Übersicht

Beschreibung

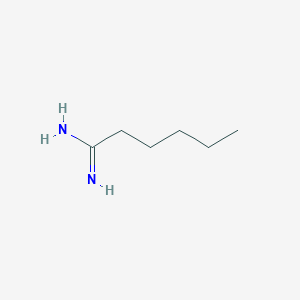

“1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide” is a chemical compound with the molecular formula C7H18INS . It is also known by other names such as “WIN 4493” and "(3-methylthiopropyl)trimethylammonium iodide" .

Molecular Structure Analysis

The molecular structure of “1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide” can be represented by the InChI string:InChI=1S/C7H18NS.HI/c1-8(2,3)6-5-7-9-4;/h5-7H2,1-4H3;1H/q+1;/p-1 . The canonical SMILES representation is CN+(C)CCCSC.[I-] . Physical And Chemical Properties Analysis

The molecular weight of “1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide” is 275.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass is 275.02047 g/mol .Wissenschaftliche Forschungsanwendungen

Application of (TMS)3SiH Radical-Based Reagent

Specific Scientific Field

Organic Chemistry

Summary of the Application

(TMS)3SiH, a radical-based reagent, has found multiple applications in organic synthesis as well as in polymers and material science . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .

Methods of Application or Experimental Procedures

Initially, (TMS)3Si radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3Si radical via a reactive intermediate or a transition state .

Results or Outcomes

The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

Application of Trimethyl Ammonium Ionic Liquids for Battery Applications

Specific Scientific Field

Material Science and Electrochemistry

Summary of the Application

Ionic liquids with small ammonium cations are attractive and safe electrolytes for diverse electrochemical applications such as advanced rechargeable batteries with high energy densities .

Methods of Application or Experimental Procedures

The study involved investigating the thermal and transport properties of a series of ionic liquids with small ammonium cations .

Results or Outcomes

The dynamics are accelerated for samples with the [FSI]− anion, shorter side chains, ether functionalization, and lower amounts of lithium salts .

Application of (TMS)3SiH Radical-Based Reagent

Summary of the Application

This review article focuses on the recent applications of tris (trimethylsilyl)silane as a radical-based reagent in organic chemistry. Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation and consecutive radical reactions are given .

Results or Outcomes

Application of Zwitterionic Poly

Specific Scientific Field

Material Science

Summary of the Application

The non-biofouling properties of a zwitterionic sulfobetaine polymer surface were easily made attractive to bioentities (e.g., proteins and cells) by metal–polyphenol coating .

Methods of Application or Experimental Procedures

Spatio-selective functionalization of the zwitterionic polymer surface was achieved by using a soft lithographic technique .

Results or Outcomes

The zwitterionic sulfobetaine polymer surface was successfully functionalized, making it attractive to bioentities .

Eigenschaften

IUPAC Name |

trimethyl(3-methylsulfanylpropyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NS/c1-8(2,3)6-5-7-9-4/h5-7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDFUMNRDXPNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388602 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanaminium, N,N,N-trimethyl-3-(methylthio)- | |

CAS RN |

61672-50-2 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol](/img/structure/B1608636.png)

![1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane](/img/structure/B1608639.png)

![[Amino(propan-2-ylsulfanyl)methylidene]azanium](/img/structure/B1608640.png)

![1-Methyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1608651.png)